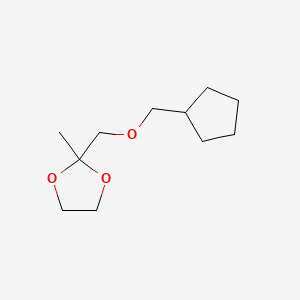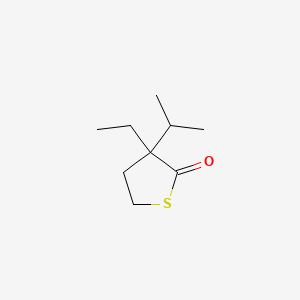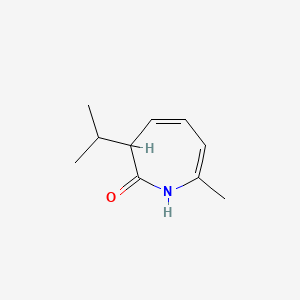![molecular formula C19H16O5 B13837040 4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one](/img/structure/B13837040.png)
4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system containing both a benzene ring and a lactone ring. The compound also features a pentadeuteriophenyl group, which is a phenyl ring where five hydrogen atoms have been replaced by deuterium atoms. This substitution can significantly affect the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitably substituted benzaldehyde with a chromen-2-one derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of deuterated reagents, such as deuterated benzaldehyde, is essential to introduce the pentadeuteriophenyl group into the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s deuterium-labeled phenyl group makes it useful in metabolic studies and tracer experiments.
Industry: The compound can be used in the development of new materials with unique properties due to the presence of deuterium atoms.
Mechanism of Action
The mechanism by which 4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one exerts its effects depends on its specific application. In biological systems, the deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes. The chromen-2-one core structure can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-[2-hydroxy-3-oxo-1-phenylbutyl]chromen-2-one: Similar structure but without deuterium substitution.
4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]coumarin: Similar structure with a coumarin core instead of chromen-2-one.
Uniqueness
The presence of deuterium atoms in 4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one makes it unique compared to its non-deuterated analogs. Deuterium substitution can enhance the compound’s metabolic stability, reduce its rate of oxidative degradation, and potentially improve its pharmacokinetic properties.
Properties
Molecular Formula |
C19H16O5 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |
InChI |
InChI=1S/C19H16O5/c1-11(20)17(21)15(12-7-3-2-4-8-12)16-18(22)13-9-5-6-10-14(13)24-19(16)23/h2-10,15,17,21-22H,1H3/i2D,3D,4D,7D,8D |
InChI Key |
BPZSPAZBZFZZBN-ATTUOBAHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C3=CC=CC=C3OC2=O)O)C(C(=O)C)O)[2H])[2H] |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13836975.png)

![tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate](/img/structure/B13836993.png)

![(1S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B13837010.png)
![4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B13837012.png)

![3-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13837025.png)
![2-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13837032.png)


